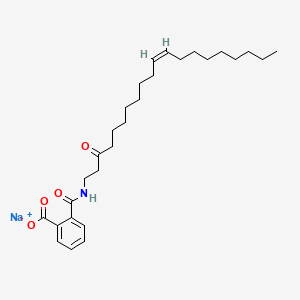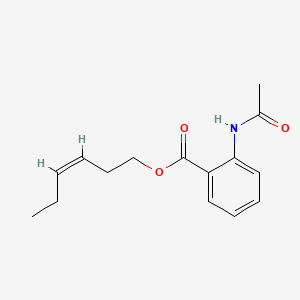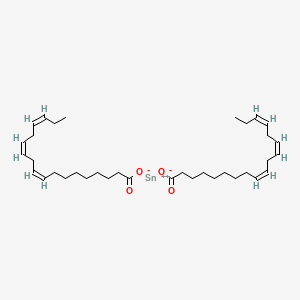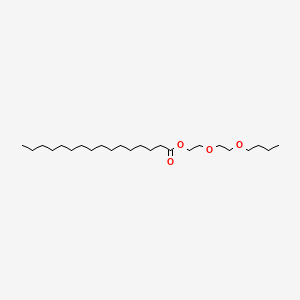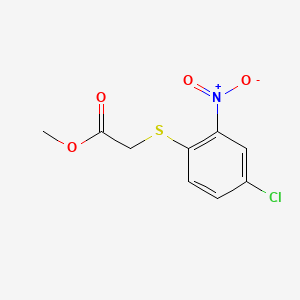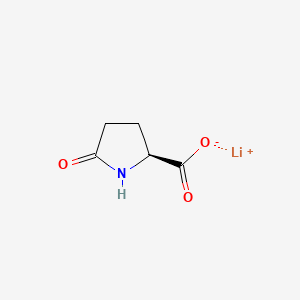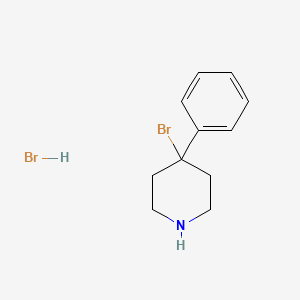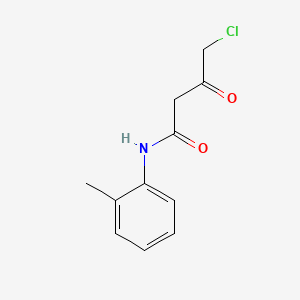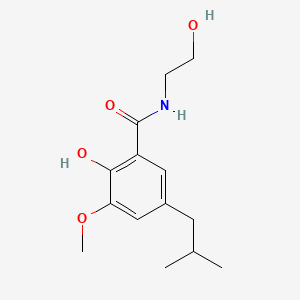![molecular formula C13H23NO9S B15177459 2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid CAS No. 53147-96-9](/img/structure/B15177459.png)
2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid is a compound that combines two distinct chemical entities: 2-[bis(2-hydroxyethyl)amino]ethanol and (2,3,5-trihydroxyphenyl)methanesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of diethanolamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures to facilitate the formation of the desired product.
For the synthesis of (2,3,5-trihydroxyphenyl)methanesulfonic acid, a common method involves the sulfonation of 2,3,5-trihydroxybenzaldehyde using methanesulfonic acid. This reaction is typically performed at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 2-[bis(2-hydroxyethyl)amino]ethanol is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
The industrial production of (2,3,5-trihydroxyphenyl)methanesulfonic acid involves large-scale sulfonation reactors where the reaction parameters are carefully controlled to achieve high purity and yield. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[bis(2-hydroxyethyl)amino]ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
(2,3,5-trihydroxyphenyl)methanesulfonic acid primarily undergoes reactions involving its phenolic and sulfonic acid groups. These reactions include esterification, sulfonation, and electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and sulfonic acid groups enable it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activities, cellular signaling pathways, and oxidative stress responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[bis(2-hydroxyethyl)amino]ethanol
- (2,3,5-trihydroxyphenyl)methanesulfonic acid
- Diethanolamine
- 2,3,5-trihydroxybenzaldehyde
Uniqueness
2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid is unique due to the combination of its two distinct chemical entities, which confer a range of chemical and biological properties. This dual functionality makes it a versatile compound with potential applications across multiple fields. Its ability to undergo various chemical reactions and interact with biomolecules sets it apart from other similar compounds.
Properties
CAS No. |
53147-96-9 |
|---|---|
Molecular Formula |
C13H23NO9S |
Molecular Weight |
369.39 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid |
InChI |
InChI=1S/C7H8O6S.C6H15NO3/c8-5-1-4(3-14(11,12)13)7(10)6(9)2-5;8-4-1-7(2-5-9)3-6-10/h1-2,8-10H,3H2,(H,11,12,13);8-10H,1-6H2 |
InChI Key |
NSRTXGZMYDLYTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CS(=O)(=O)O)O)O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



